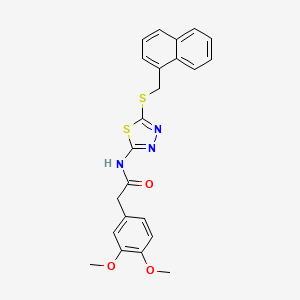

2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and the results of various studies.

The compound has the following chemical properties:

- Molecular Formula : C23H21N3O3S2

- Molecular Weight : 451.6 g/mol

- CAS Number : 868973-43-7

Biological Activity Overview

Thiadiazole derivatives, including this compound, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will explore these activities in detail.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating various thiadiazole compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were measured using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 4i | C6 | 0.097 |

| 4j | MCF-7 | No significant activity |

| 4a | A549 | Not significant |

The incorporation of aromatic rings into the structure has been suggested to enhance anticancer activity, indicating that structural modifications can significantly influence efficacy .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound is believed to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the 1,3,4-thiadiazole moiety have shown promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11c | S. aureus | 62.5 μg/mL |

| 11e | E. coli | Moderate activity |

| 15 | Pseudomonas aeruginosa | Significant activity |

These findings suggest that modifications at specific positions on the thiadiazole ring can lead to enhanced antimicrobial properties .

The mechanisms through which thiadiazole derivatives exert their biological effects are still under investigation. However, several hypotheses have been proposed:

- Cytotoxic Mechanisms : The anticancer activity may be linked to the induction of apoptosis in cancer cells.

- Antimicrobial Mechanisms : The antimicrobial effects could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer properties. Researchers synthesized various compounds and tested their efficacy against multiple cancer cell lines. The study concluded that certain structural features significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations into neuroprotective properties highlight the potential of this compound in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuroinflammation, which are critical in conditions like Alzheimer's disease .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 3 | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal cell cultures treated with the compound, suggesting potential for Alzheimer’s therapy. |

Análisis De Reacciones Químicas

Key Chemical Reactions

The compound’s structural features (thiadiazole ring, acetamide group, and aromatic substituents) enable diverse reactivity:

Nucleophilic Substitution

The thiadiazole ring’s sulfur atom and nitrogen atoms can participate in nucleophilic substitution reactions. For example:

-

Thio group modification : The naphthalenylmethylthio group may undergo oxidation (e.g., to sulfone) or substitution with other nucleophiles under controlled conditions.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis:

Redox Reactions

The thiadiazole ring and sulfur-containing substituents may undergo redox transformations:

-

Oxidation : Conversion of the thio group to a sulfoxide or sulfone.

-

Reduction : Potential reduction of the thiadiazole ring under specific conditions (e.g., catalytic hydrogenation) .

Reaction Conditions and Mechanisms

Structural and Reactivity Comparisons

The compound’s reactivity can be contrasted with related thiadiazole derivatives:

Analytical and Stability Studies

While explicit stability data for this compound is limited, analogous thiadiazole derivatives suggest:

-

Thermal stability : Likely stable at room temperature but may decompose under high heat.

-

Spectroscopic characterization : NMR and IR spectroscopy are critical for confirming structural integrity and reaction progress .

Research Implications

The compound’s unique combination of substituents positions it for studies in:

-

Medicinal chemistry : Exploring interactions with biological targets (e.g., enzymes, receptors).

-

Material science : Investigating redox or coordination chemistry for advanced applications.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-28-19-11-10-15(12-20(19)29-2)13-21(27)24-22-25-26-23(31-22)30-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLWHEJJGZLRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.